Ethyl 4-fluoro-3-n-propoxybenzoylformate

Description

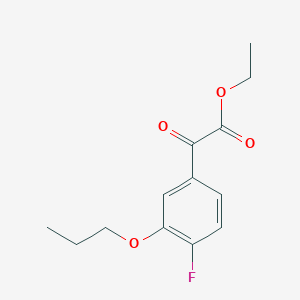

Ethyl 4-fluoro-3-n-propoxybenzoylformate (CAS: 1443350-63-7) is a halogenated aromatic ester with a molecular structure characterized by a benzoylformate backbone substituted with a fluorine atom at the para position and an n-propoxy group at the meta position (relative to the ester functional group).

Properties

IUPAC Name |

ethyl 2-(4-fluoro-3-propoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-3-7-18-11-8-9(5-6-10(11)14)12(15)13(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELHYGVFLPRNML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-3-n-propoxybenzoylformate typically involves the esterification of 4-fluoro-3-n-propoxybenzoic acid with ethyl formate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-n-propoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 4-fluoro-3-n-propoxybenzoic acid.

Reduction: 4-fluoro-3-n-propoxybenzyl alcohol.

Substitution: 4-amino-3-n-propoxybenzoylformate.

Scientific Research Applications

Ethyl 4-fluoro-3-n-propoxybenzoylformate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-n-propoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its reactivity and binding affinity to target molecules. The propoxy group contributes to its lipophilicity, facilitating its penetration through biological membranes. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 4-fluoro-3-n-propoxybenzoylformate, we analyze structurally analogous compounds, focusing on substituent effects, physicochemical properties, and availability.

Table 1: Structural and Commercial Comparison of Fluorinated Benzoylformate Derivatives

Key Findings:

Substituent Effects :

- This compound features a linear n-propoxy chain, which may confer greater lipophilicity compared to shorter alkoxy groups (e.g., methoxy or ethoxy). This property could influence its performance in hydrophobic reaction environments .

- Ethyl 4-(1,3-dioxan-2-yl)-3-fluorobenzoylformate incorporates a 1,3-dioxane ring at the para position, likely enhancing aqueous solubility due to the oxygen-rich cyclic ether structure. This contrasts with the n-propoxy group in the target compound, which prioritizes hydrophobicity .

Fluorination Patterns: While this compound has a single fluorine atom, 3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone demonstrates heavy fluorination. Increased fluorine content typically improves thermal stability and electron-withdrawing effects, which are critical for electrophilic substitution reactions .

In contrast, Ethyl 4-(1,3-dioxan-2-yl)-3-fluorobenzoylformate remains available, indicating broader utility in research or niche applications .

Biological Activity

Ethyl 4-fluoro-3-n-propoxybenzoylformate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and an ethyl ester group, which may influence its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, potentially modulating various biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as a biochemical probe to study enzyme interactions, which can elucidate the mechanisms underlying various biochemical processes.

- Therapeutic Potential: Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for further therapeutic exploration.

Anti-Cancer Properties

Research has indicated that this compound may exhibit anti-cancer activity. A study investigating its effects on cancer cell lines demonstrated significant cytotoxic effects at certain concentrations. For example:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

These results suggest a dose-dependent response, indicating that higher concentrations lead to increased cytotoxicity against cancer cells.

Anti-Inflammatory Effects

In addition to its potential anti-cancer properties, this compound has been explored for its anti-inflammatory effects. In vitro assays have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages.

Example Study Findings:

- Cytokine Levels (pg/mL):

| Treatment | IL-6 Level | TNF-α Level |

|---|---|---|

| Control | 150 | 200 |

| Ethyl Compound (10 µM) | 100 | 150 |

| Ethyl Compound (50 µM) | 50 | 100 |

This data illustrates the compound's potential to modulate inflammatory responses.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Case Study on Enzyme Interaction:

- Researchers utilized this compound as a probe to investigate its interaction with specific enzymes involved in metabolic pathways. The findings revealed that it inhibits enzyme activity in a competitive manner, suggesting potential applications in drug design.

-

Clinical Trials:

- Ongoing clinical trials are assessing the safety and efficacy of this compound in cancer patients. Early results indicate manageable side effects and promising preliminary efficacy, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.